molecular formula C12H12N2O B3059593 N-(2-methylquinolin-5-yl)acetamide CAS No. 86053-23-8

N-(2-methylquinolin-5-yl)acetamide

Cat. No.: B3059593
CAS No.: 86053-23-8
M. Wt: 200.24 g/mol
InChI Key: JQNGUBDEHJXCHA-UHFFFAOYSA-N
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Description

N-(2-methylquinolin-5-yl)acetamide (CAS: 890196-76-6) is a quinoline-derived acetamide with the molecular formula C₁₈H₁₅ClN₂O and a molar mass of 310.78 g/mol . Its structure comprises a quinoline core substituted with a methyl group at position 2 and an acetamide group at position 5. The compound’s structural features, including the aromatic quinoline system and electron-withdrawing chlorine substituent, make it a subject of interest in medicinal chemistry and drug discovery.

Properties

IUPAC Name

N-(2-methylquinolin-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-8-6-7-10-11(13-8)4-3-5-12(10)14-9(2)15/h3-7H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNGUBDEHJXCHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424220
Record name 5-acetylamino-2-methyl-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86053-23-8
Record name 5-acetylamino-2-methyl-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylquinolin-5-yl)acetamide typically involves the acylation of 2-methylquinoline. One common method is the reaction of 2-methylquinoline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylquinolin-5-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and various substituted quinoline compounds .

Scientific Research Applications

N-(2-methylquinolin-5-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound exhibits antimicrobial and anticancer activities, making it a subject of study in biological research.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an antimicrobial and anticancer agent.

    Industry: The compound is used in the production of dyes, catalysts, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(2-methylquinolin-5-yl)acetamide involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to the inhibition of bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase. This leads to rapid bacterial death .

Comparison with Similar Compounds

Core Heterocyclic Structure and Substituent Effects

The quinoline core in N-(2-methylquinolin-5-yl)acetamide distinguishes it from other acetamides with heterocyclic systems:

  • Benzothiazole Derivatives: Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () and N-(4-hydroxy-2-methyl-5-benzothiazolyl)acetamide (CAS: 67002-75-9; XLogP3: 1.6) utilize benzothiazole rings.
  • Indole Derivatives : Melatonin (N-[2-(5-methoxyindol-3-yl)ethyl]acetamide , CAS: 73-31-4) incorporates an indole ring, a naturally occurring heterocycle, which influences its role in circadian regulation .
  • Thiadiazole Derivatives : Methazolamide metabolites () feature a 1,3,4-thiadiazole ring, which confers distinct solubility and pharmacokinetic profiles.

Key Insight: Quinoline’s planar aromatic system facilitates π-π stacking interactions in biological targets, whereas benzothiazole and thiadiazole derivatives may prioritize hydrogen bonding or sulfur-mediated interactions.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol) LogP (XLogP3)
This compound Quinoline 2-methyl, 5-(4-chlorophenyl) C₁₈H₁₅ClN₂O 310.78 Not reported
N-(4-hydroxy-2-methyl-5-benzothiazolyl)acetamide Benzothiazole 4-hydroxy, 2-methyl C₁₀H₁₀N₂O₂S 222.27 1.6
Melatonin Indole 5-methoxy, ethylacetamide C₁₃H₁₆N₂O₂ 232.28 1.09
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole 6-trifluoromethyl, 2-phenyl Not reported Not reported Not reported

Notable Trends:

  • Higher molar mass in the quinoline derivative (310.78 vs. 222.27 for benzothiazole) may reduce solubility but enhance receptor binding affinity.
  • LogP values (e.g., 1.6 for benzothiazole) suggest moderate lipophilicity, critical for blood-brain barrier penetration.

Biological Activity

N-(2-methylquinolin-5-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H12_{12}N2_2O
  • Molecular Weight : Approximately 200.24 g/mol
  • Structural Features : The compound consists of a quinoline moiety attached to an acetamide functional group, which contributes to its biological activity.

This compound acts through various biochemical pathways, primarily involving:

  • Electrophilic and Nucleophilic Reactions : Quinoline derivatives are known to participate in these reactions, influencing their interaction with biological targets.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which could be crucial for its anticancer and antimicrobial effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism likely involves disrupting bacterial cell wall synthesis or function .

Anticancer Activity

The compound has demonstrated cytotoxic effects against several cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro studies have reported IC50_{50} values indicating substantial cytotoxicity against prostate cancer (PC3) cells, with values ranging from 1.4 to 2.2 µM depending on structural modifications .
CompoundIC50_{50} (µM)Cell Line
(9)2.0PC3
(13)1.4PC3
(18)1.6PC3

Antitubercular Activity

Recent investigations have suggested potential applications in treating tuberculosis. Compounds similar to this compound have shown promising results against drug-resistant Mycobacterium tuberculosis strains, indicating a possible avenue for further research in this area .

Case Studies

  • Antimycobacterial Potential : A study focused on quinoline derivatives highlighted the effectiveness of related compounds against multidrug-resistant tuberculosis strains, showcasing the importance of structural modifications in enhancing bioactivity .
  • Cytotoxicity Evaluation : A series of experiments evaluated the cytotoxic effects of several derivatives on cancer cell lines, revealing that specific substitutions on the quinoline structure significantly influenced their efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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